

Spectroscopic and Structural Elucidation of 7-Fluoroquinazolin-2-amine: A Technical Guide

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Compound of Interest

Compound Name: **7-Fluoroquinazolin-2-amine**

Cat. No.: **B066806**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **7-Fluoroquinazolin-2-amine**, a molecule of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this report presents a detailed analysis based on data from closely related analogs and established spectroscopic principles. The information herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel quinazoline derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **7-Fluoroquinazolin-2-amine**. These predictions are derived from the analysis of structurally similar compounds and established spectral databases.

Table 1: Predicted ^1H NMR Spectroscopic Data (500 MHz, DMSO-d_6)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~7.90	dd	J = 8.8, 6.0	H-5
~7.20	s (broad)	-	-NH ₂
~7.10	td	J = 8.8, 2.5	H-6
~6.95	dd	J = 10.0, 2.5	H-8
~9.50	s	-	N-H (ring)

Note: Chemical shifts and coupling constants are estimations and may vary based on experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Assignment
~164.0 (d, $^1\text{JCF} \approx 245$ Hz)	C-7
~161.5	C-2
~155.0	C-4
~151.0	C-8a
~128.0 (d, $^3\text{JCF} \approx 8$ Hz)	C-5
~115.0 (d, $^2\text{JCF} \approx 22$ Hz)	C-6
~112.0 (d, $^2\text{JCF} \approx 24$ Hz)	C-8
~110.0	C-4a

Note: The carbon attached to fluorine (C-7) will appear as a doublet with a large coupling constant. Other carbons in proximity to the fluorine atom will also exhibit smaller C-F couplings.

Table 3: Predicted Infrared (IR) Absorption Frequencies

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3300	Medium	N-H stretch (asymmetric and symmetric, -NH ₂)
3200-3100	Medium	N-H stretch (ring)
3100-3000	Medium	Aromatic C-H stretch
1650-1630	Strong	C=N stretch (quinazoline ring)
1620-1580	Strong	N-H bend (-NH ₂)
1580-1450	Strong	Aromatic C=C stretch
1250-1150	Strong	C-F stretch
1350-1250	Medium	Aromatic C-N stretch

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
163	100	[M] ⁺ (Molecular Ion)
146	Moderate	[M-NH] ⁺
136	Moderate	[M-HCN] ⁺
119	Low	[M-HCN-NH] ⁺

Note: Fragmentation patterns are predicted based on the general behavior of quinazoline and aromatic amine compounds under electron ionization (EI).

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of heterocyclic aromatic compounds.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A Bruker Avance III HD 500 MHz spectrometer (or equivalent) equipped with a cryoprobe.
- Sample Preparation: Approximately 5-10 mg of **7-Fluoroquinazolin-2-amine** is dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm).
- ¹H NMR Acquisition:
 - Pulse sequence: zg30
 - Number of scans: 16
 - Relaxation delay: 1.0 s
 - Spectral width: 20 ppm
 - Acquisition time: 4.0 s
- ¹³C NMR Acquisition:
 - Pulse sequence: zgpg30 (proton-decoupled)
 - Number of scans: 1024
 - Relaxation delay: 2.0 s
 - Spectral width: 240 ppm
 - Acquisition time: 1.1 s
- Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., TopSpin, MestReNova). Chemical shifts are referenced to the residual solvent peak or TMS.

2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

- Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a universal attenuated total reflectance (UATR) accessory.
- Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of the UATR accessory.
- Data Acquisition:
 - Spectral range: 4000-400 cm⁻¹
 - Resolution: 4 cm⁻¹
 - Number of scans: 16
 - A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis.
- Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

2.3. Mass Spectrometry (MS)

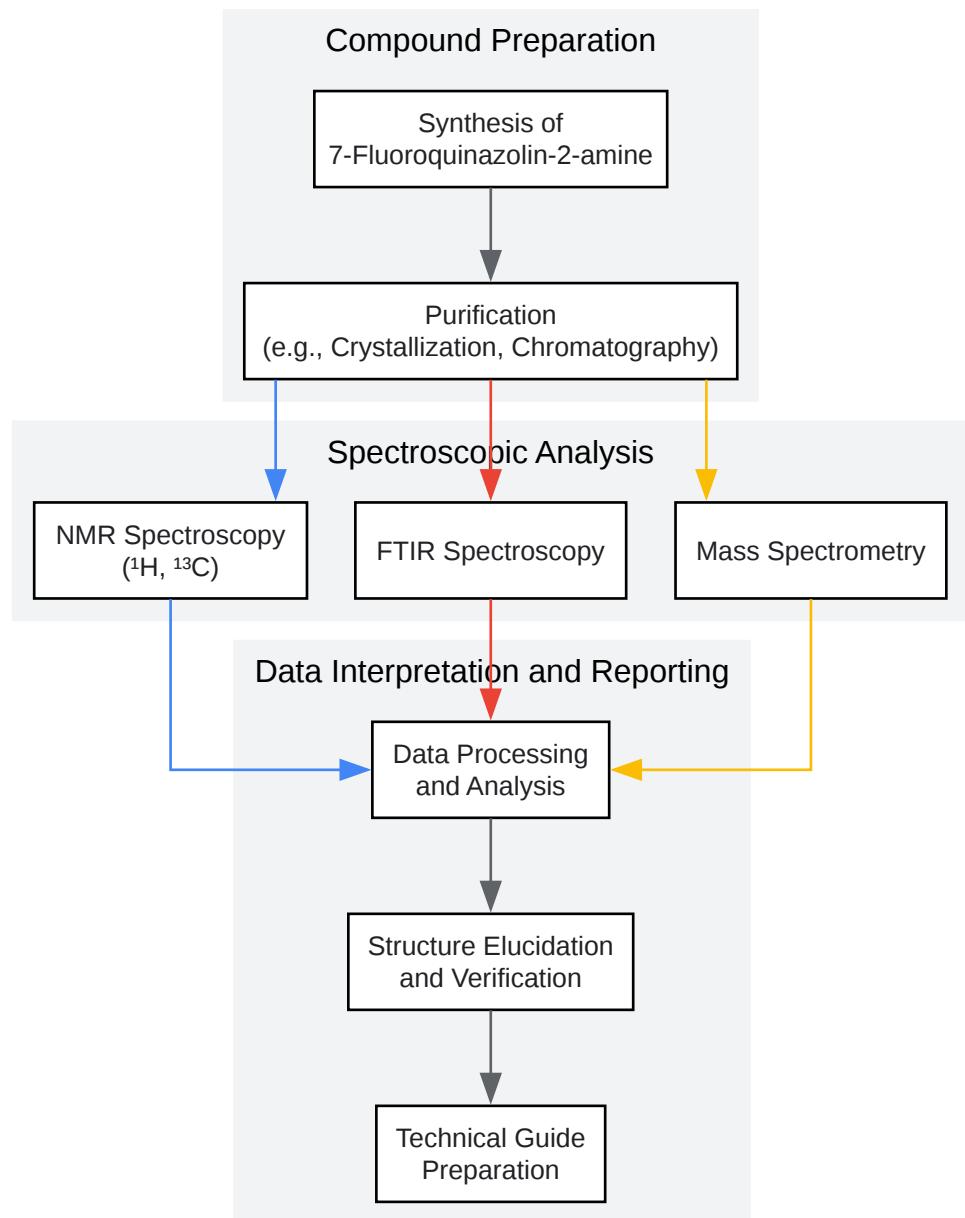
- Instrumentation: An Agilent 7890B GC coupled to a 5977A MSD (or a similar LC-MS system for non-volatile compounds).
- Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.
- GC-MS (for volatile compounds):
 - Injector temperature: 250°C
 - Oven program: Start at 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
 - Carrier gas: Helium at a constant flow of 1 mL/min.
- Mass Spectrometer Conditions (Electron Ionization - EI):

- Ionization energy: 70 eV
- Source temperature: 230°C
- Quadrupole temperature: 150°C
- Mass range: m/z 40-500
- Data Processing: The total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to **7-Fluoroquinazolin-2-amine** are analyzed to determine the molecular weight and fragmentation pattern.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound like **7-Fluoroquinazolin-2-amine**.

General Workflow for Spectroscopic Analysis

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